Ibuprofen Acyl-beta-D-glucuronide
Description
Significance of Acyl Glucuronides in Xenobiotic Metabolism Research
Acyl glucuronides are a class of metabolites formed from the conjugation of carboxylic acid-containing compounds (xenobiotics) with glucuronic acid. This process, known as glucuronidation, is a major Phase II metabolic pathway that generally increases the water solubility of substances, facilitating their excretion from the body. tandfonline.com However, acyl glucuronides are chemically reactive and can undergo hydrolysis back to the parent drug or intramolecular rearrangement. tandfonline.comontosight.ai This reactivity has led to concerns about their potential to covalently bind to proteins and other macromolecules, which could trigger immunological responses or cellular dysfunction. ox.ac.uknih.gov The study of acyl glucuronides is crucial for understanding the disposition, and potential toxicity of many drugs. ox.ac.ukingentaconnect.com
Overview of Ibuprofen (B1674241) Biotransformation Pathways and Metabolite Formation
Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. pharmgkb.org Following administration, a significant portion of the less active (R)-ibuprofen is converted to the more pharmacologically active (S)-ibuprofen. drugbank.comnih.gov The primary route of ibuprofen metabolism is through oxidation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C8, in the liver. drugbank.comnih.govpharmgkb.org This results in the formation of hydroxylated and carboxylated metabolites. drugbank.comnih.gov
A smaller but significant portion, approximately 10-15% of an ibuprofen dose, undergoes direct conjugation with glucuronic acid to form Ibuprofen Acyl-beta-D-glucuronide. nih.govresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with several isoforms including UGT1A3, UGT1A9, UGT2B4, and UGT2B7 implicated in the process. nih.govpharmgkb.org The resulting this compound is more water-soluble than ibuprofen, which aids in its elimination via urine and bile. ontosight.ai
The major metabolites of ibuprofen found in urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding acyl glucuronides. nih.gov
Table 1: Key Enzymes in Ibuprofen Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in Ibuprofen Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2C9, CYP2C8 | Primary oxidative metabolism to hydroxylated and carboxylated derivatives. drugbank.comnih.govpharmgkb.org |
| UDP-glucuronosyl-transferases (UGTs) | UGT1A3, UGT1A9, UGT2B4, UGT2B7 | Direct conjugation of ibuprofen to form this compound. nih.govpharmgkb.orgnih.gov |
Historical Context of this compound Research
Ibuprofen was first launched in the United Kingdom in 1969. pharmaceutical-journal.com Early research on its metabolism identified the formation of various metabolites. The significance of acyl glucuronide metabolites, including that of ibuprofen, gained considerable interest in the scientific community due to concerns about their potential reactivity and role in drug toxicity. nih.gov Studies began to investigate the disposition and reactivity of this compound. Research in the 1990s confirmed the in vivo formation of ibuprofen-protein adducts, though at low levels, and correlated this with the plasma concentration of the acyl glucuronide metabolite. nih.govuthscsa.edu This historical research laid the groundwork for ongoing investigations into the specific role of this metabolite.
Scope and Academic Relevance of Studying this compound
The academic relevance of studying this compound is multifaceted. A key area of research is its chemical reactivity. While glucuronidation is typically a detoxification pathway, the resulting acyl glucuronide of ibuprofen is a reactive metabolite. nih.gov It can covalently bind to plasma proteins, a phenomenon observed both in vitro and in vivo. nih.govnih.gov However, studies have shown that this compound is relatively more stable and less reactive compared to the acyl glucuronides of other NSAIDs, which may contribute to ibuprofen's lower incidence of severe adverse reactions. nih.govnih.gov
Recent research has also uncovered a potential pharmacological role for this metabolite. One study has suggested that this compound, and not the parent drug, may exert analgesic and anti-inflammatory effects through its interaction with the TRPA1 channel, a key player in pain and inflammation pathways. nih.gov This finding opens new avenues for understanding the complete pharmacological profile of ibuprofen.
Furthermore, the study of this compound contributes to the broader understanding of drug metabolism, drug-drug interactions, and the prediction of potential toxicities of other carboxylic acid-containing drugs. nih.gov The stereoisomeric nature of ibuprofen and its glucuronide metabolite adds another layer of complexity and research interest, as differences in the metabolism and reactivity of the (R)- and (S)-isomers are being explored. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOLXXZAJIAUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies
Chemical Synthesis Approaches for Ibuprofen (B1674241) Acyl-beta-D-glucuronide
Chemical synthesis provides a direct route to Ibuprofen Acyl-beta-D-glucuronide, though it requires careful control of reactivity and stereochemistry.
The core of the chemical synthesis of this compound involves the formation of an ester linkage between the carboxylic acid group of ibuprofen and the 1-hydroxyl group of glucuronic acid. A common approach is a multi-step protection-acylation-deprotection strategy. ox.ac.uk This involves protecting the reactive hydroxyl and carboxyl groups on the glucuronic acid moiety, followed by a selective acylation reaction with ibuprofen, and finally, the removal of the protecting groups to yield the final product. ox.ac.ukresearchgate.net
A modified Koenigs-Knorr reaction represents a classic method for this type of glycosidic bond formation. researchgate.net This strategy typically involves activating the anomeric carbon of a protected glucuronic acid derivative, which then reacts with the sodium salt of ibuprofen. The use of a phase transfer catalyst can facilitate this reaction, improving the interaction between the polar salt and the less polar reaction components. researchgate.net
The success of chemical synthesis hinges on the use of appropriately modified glucuronate derivatives. To prevent unwanted side reactions, the hydroxyl groups of glucuronic acid are typically protected with acetyl groups, and the carboxyl group might be protected as an ester (e.g., a methyl ester). A key reactant is a protected glucopyranosyl bromide, such as 2,3,4,6-tetraacetyl glucopyranosyl bromide, which is condensed with the sodium salt of ibuprofen. researchgate.net This approach directs the ibuprofen to bond specifically at the desired anomeric position of the sugar ring.
A significant challenge in the synthesis and purification of this compound is the inherent instability of the 1-β-O-acyl bond. nih.gov This ester linkage is susceptible to spontaneous reactions, including:
Hydrolysis: Cleavage of the ester bond to revert to ibuprofen and glucuronic acid. nih.govelsevierpure.com
Acyl Migration: Intramolecular rearrangement where the ibuprofen acyl group moves from the C1 position to other hydroxyl groups on the glucuronic acid ring (e.g., C2, C3, C4), forming a mixture of positional isomers. nih.govelsevierpure.com
Anomerisation: Interconversion between the α and β anomers. nih.govelsevierpure.com
Biosynthetic Production of this compound
Biosynthetic methods offer an alternative to chemical synthesis, often providing high stereoselectivity by mimicking the metabolic pathways found in vivo.
In humans, the formation of this compound is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. semanticscholar.orgresearchgate.net This process can be replicated in in vitro systems. The reaction requires the ibuprofen substrate, the enzyme source (such as human liver microsomes or recombinant UGT isoforms), and the activated sugar donor, UDP-glucuronic acid (UDPGA). semanticscholar.orgmdpi.com
Several UGT isoforms are capable of catalyzing this reaction, with UGT2B7 being a predominant enzyme involved in the glucuronidation of ibuprofen and other NSAIDs. researchgate.netmdpi.com Studies using different UGT isoforms have helped to characterize the specific contributions of each enzyme to the formation of the metabolite. mdpi.com
| NSAID Substrate | Primary UGT Isoforms |
|---|---|
| Diclofenac | UGT2B7 |
| Mefenamic acid | UGT1A9, UGT2B7 |
| Ketoprofen | UGT2B4, UGT2B7 |
| Ibuprofen | UGT2B7 |
Whole-cell biotransformation systems provide a powerful platform for producing drug metabolites. The fission yeast Schizosaccharomyces pombe has been genetically engineered to produce this compound. semanticscholar.orgresearchgate.net This is achieved by expressing the human UGT2B7 enzyme within the yeast cells. When these engineered yeast are cultured and fed ibuprofen, they utilize their cellular machinery to synthesize the necessary UDP-glucuronic acid cofactor and perform the glucuronidation reaction, excreting the product into the culture medium. researchgate.net
Productivity in these systems can be significantly enhanced. For instance, overexpressing an endogenous UDP-glucose pyrophosphorylase in the fission yeast can increase the supply of the UDP-glucose precursor, leading to improved production rates of the final glucuronide product. researchgate.net This whole-cell approach has been successfully used to generate stable isotope-labeled reference standards of this compound by feeding the yeast culture a labeled precursor like [13C6]glucose. semanticscholar.orgresearchgate.net
| Organism | Expressed Enzyme | Product | Reported Yield |
|---|---|---|---|
| Schizosaccharomyces pombe (Fission Yeast) | Human UGT2B7 | This compound | 2.8 g isolated from 6 L of culture |
Preparation of Stable Isotope-Labeled Analogs for Research
Stable isotope-labeled analogs of this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification. The incorporation of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecule allows for its differentiation from the unlabeled endogenous counterpart without altering its chemical properties. Methodologies for the preparation of these labeled analogs primarily involve biosynthetic approaches and chemical synthesis.
Biosynthetic Production of ¹³C-Labeled Ibuprofen Acyl-β-D-glucuronide
A robust method for producing stable isotope-labeled Ibuprofen Acyl-β-D-glucuronide involves whole-cell biotransformation using genetically engineered microorganisms. researchgate.netsemanticscholar.org Specifically, the fission yeast Schizosaccharomyces pombe has been successfully utilized for this purpose. This biosynthetic approach leverages the enzymatic machinery of the yeast to conjugate ibuprofen with a labeled glucuronic acid moiety derived from a stable isotope-labeled precursor.
Detailed research has demonstrated the production of [¹³C₆]-Ibuprofen Acyl-β-D-glucuronide by expressing the human UDP-glucuronosyltransferase (UGT) isoform UGT2B7 in S. pombe. researchgate.netsemanticscholar.org UGT2B7 is a key enzyme in the human liver responsible for the glucuronidation of ibuprofen. researchgate.net The yeast cells are cultured in a medium containing [¹³C₆]-glucose as the sole carbon source. The yeast's metabolic pathways convert the labeled glucose into [¹³C₆]-UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid used in conjugation reactions. When ibuprofen is introduced into the culture, the expressed UGT2B7 enzyme catalyzes the transfer of the ¹³C-labeled glucuronic acid moiety to the carboxyl group of ibuprofen, yielding the desired stable isotope-labeled metabolite. researchgate.netsemanticscholar.org
To enhance the efficiency of this biotransformation, research has shown that the productivity of ibuprofen acyl glucuronide can be improved by overexpressing an endogenous UDP-glucose pyrophosphorylase in the engineered S. pombe. researchgate.net This enzyme increases the intracellular supply of UDP-glucose, a precursor for UDPGA, thereby driving the glucuronidation reaction forward.
| Parameter | Description |
|---|---|
| Microorganism | Genetically engineered Schizosaccharomyces pombe |
| Expressed Enzyme | Human UDP-glucuronosyltransferase 2B7 (UGT2B7) |
| Isotopic Precursor | [¹³C₆]-Glucose |
| Substrate | Ibuprofen (R- or S-enantiomer) |
| Key Intermediate | [¹³C₆]-UDP-glucuronic acid (UDPGA) |
| Product | [¹³C₆]-Ibuprofen Acyl-β-D-glucuronide |
Chemical Synthesis of Deuterium-Labeled Analogs
The chemical synthesis of deuterium-labeled Ibuprofen Acyl-β-D-glucuronide typically involves a two-stage process: the synthesis of the deuterium-labeled ibuprofen aglycone, followed by its conjugation with a protected glucuronic acid derivative.
The preparation of deuterated ibuprofen has been described, for instance, (ar, 3,3,3-²H₇)-ibuprofen, where deuterium atoms are incorporated into metabolically stable positions on the aromatic ring and the methyl group. This labeled ibuprofen can then serve as the starting material for the glucuronidation step.
The conjugation of the labeled ibuprofen with glucuronic acid can be achieved through methods like the Koenigs-Knorr reaction. researchgate.net This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol (in this case, the carboxylic acid of ibuprofen acts as the nucleophile) in the presence of a promoter, typically a silver or mercury salt. For the synthesis of an acyl glucuronide, a protected form of glucuronic acid, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is often used as the glycosyl donor. The reaction forms an ester linkage between the anomeric carbon of the glucuronic acid and the carboxyl group of the deuterium-labeled ibuprofen. Subsequent deprotection steps are then required to remove the acetyl and methyl protecting groups from the glucuronic acid moiety to yield the final deuterium-labeled Ibuprofen Acyl-β-D-glucuronide.
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Synthesis of Labeled Aglycone | Preparation of deuterium-labeled ibuprofen. | Deuterated starting materials and appropriate synthetic route. |
| 2. Glucuronidation (e.g., Koenigs-Knorr Reaction) | Coupling of labeled ibuprofen with a protected glucuronic acid derivative. | Protected glucuronyl halide (e.g., acetobromoglucuronic acid methyl ester), silver salt promoter (e.g., Ag₂CO₃). |
| 3. Deprotection | Removal of protecting groups from the glucuronic acid moiety. | Base-catalyzed hydrolysis (e.g., sodium methoxide) for deacetylation and ester hydrolysis. |
Metabolic Pathways and Enzymology of Ibuprofen Acyl Beta D Glucuronide Formation
Uridine 5′-diphospho-glucuronosyltransferase (UGT) Isoforms Involved
In vitro experiments have demonstrated that the glucuronidation of ibuprofen (B1674241) is not mediated by a single enzyme but rather by multiple UGT isoforms from both the UGT1A and UGT2B subfamilies nih.govresearchgate.net. The involvement of several enzymes suggests a redundant and robust system for this metabolic process.
The UGT2B subfamily, particularly UGT2B7, plays a crucial role in ibuprofen glucuronidation researchgate.netnih.gov. UGT2B7 is considered a primary contributor to the metabolism of both ibuprofen enantiomers researchgate.net. In addition to UGT2B7, in-vitro studies have implicated UGT2B4 and UGT2B17 as being capable of metabolizing ibuprofen nih.govresearchgate.net. UGT2B7 is a key enzyme in the glucuronidation of many NSAIDs that possess a carboxylic acid functional group mdpi.comdrugbank.com. In vitro studies have also shown that ibuprofen can inhibit the activity of UGT2B17 nih.gov.
| UGT Isoform Family | Specific Isoform | Role in Ibuprofen Glucuronidation | Supporting Citations |
|---|---|---|---|
| UGT1A | UGT1A3 | Identified as a contributing enzyme in in-vitro experiments. | nih.govresearchgate.netnih.gov |
| UGT1A9 | Shown to be involved in forming the acyl glucuronide; a predominant enzyme for many NSAIDs. | nih.govresearchgate.netnih.govmdpi.com | |
| UGT1A10 | Capable of generating the metabolite, primarily in the gut. | nih.govresearchgate.net | |
| UGT2B | UGT2B4 | Identified as a contributing enzyme in in-vitro experiments. | nih.govresearchgate.netnih.gov |
| UGT2B7 | Considered a primary enzyme responsible for the glucuronidation of both ibuprofen enantiomers. | nih.govresearchgate.netnih.govresearchgate.net | |
| UGT2B17 | Shown to be capable of metabolizing ibuprofen. | nih.govresearchgate.netnih.gov |
Reaction phenotyping studies are essential for identifying the specific enzymes responsible for metabolizing drug candidates nih.gov. These studies typically involve incubating the drug with a panel of individually expressed recombinant human UGT enzymes to determine which isoforms can form the metabolite nih.gov. For ibuprofen, such in-vitro experiments have confirmed that multiple UGTs, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7, are involved in its glucuronidation researchgate.netnih.gov.
Enantioselective Formation of Ibuprofen Acyl-beta-D-glucuronide
Ibuprofen is a chiral drug administered as a racemic mixture of two enantiomers: (S)-Ibuprofen and (R)-Ibuprofen researchgate.netnih.gov. The metabolic processes, including glucuronidation, exhibit stereoselectivity, meaning one enantiomer is favored over the other drugbank.com.
The formation of this compound stereoselectively favors the (S)-enantiomer nih.gov. Studies on metabolite formation clearances have shown that (S)-Ibuprofen is the preferred substrate over (R)-Ibuprofen for the glucuronidation pathway researchgate.netresearchgate.net. One study quantified this preference, reporting that the partial metabolic clearance for the formation of ibuprofen glucuronide was 7.1 times greater for the (S)-enantiomer compared to the (R)-enantiomer nih.gov. This pronounced preference indicates that the enzymes responsible for this conjugation reaction are significantly more efficient at processing the (S)-form of the drug.
| Enantiomer | Preference in Glucuronidation | Key Research Findings |
|---|---|---|
| (S)-Ibuprofen | Highly Preferred Substrate | Metabolic clearance for glucuronide formation is significantly higher than for the (R)-enantiomer. The S/R enantiomeric ratio in partial metabolic clearance is 7.1. nih.gov |
| (R)-Ibuprofen | Less Preferred Substrate | Undergoes glucuronidation at a much lower rate compared to the (S)-enantiomer. A significant portion of (R)-Ibuprofen is first converted to (S)-Ibuprofen in the body before metabolism. nih.govnih.gov |
Glucuronidation of Oxidative Metabolites of Ibuprofen
The metabolic pathway of ibuprofen in vivo is extensive, with the primary route being oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of inactive metabolites. nih.gov Following this initial Phase I metabolism, both the parent ibuprofen compound and its oxidative metabolites can undergo Phase II conjugation, specifically glucuronidation. drugbank.comresearchgate.net
The main oxidative metabolites of ibuprofen found in urine are 2-hydroxyibuprofen (B1664085) and carboxyibuprofen (B1674242). nih.govovid.com These hydroxylated and carboxylated derivatives are subsequently conjugated with glucuronic acid to form their corresponding acyl glucuronides. nih.govdrugbank.com This two-step process enhances the water solubility of the compounds, facilitating their elimination from the body, primarily through urine. ox.ac.uk Urinary excretion of 2-hydroxy-ibuprofen and carboxy-ibuprofen, along with their glucuronide conjugates, accounts for a significant portion of an administered ibuprofen dose. nih.gov While it is established that these conjugations occur, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of these CYP-derived oxidative metabolites have not been fully investigated. nih.gov
In Vitro and In Vivo Metabolic Studies Across Species
Comparison of Glucuronidation Capacity in Different Animal Models (e.g., Pigs)
The conventional pig is considered a valuable preclinical animal model for studying drug biotransformation, including that of ibuprofen. nih.govfrontiersin.org Studies have demonstrated that pigs form the same main metabolites of ibuprofen as humans: 2-hydroxyibuprofen (2OH-IBU), carboxyibuprofen (COOH-IBU), and the direct Phase II conjugate, this compound (IBU-GlcA). nih.govfrontiersin.org This suggests that similar metabolic pathways, including glucuronidation, are present in both species. nih.gov
However, notable differences exist between species. For instance, early studies found that while 2-hydroxyibuprofen and carboxyibuprofen were present in the plasma of rats, baboons, and humans, they were not detected in dog plasma. semanticscholar.orgtandfonline.com Despite this, both metabolites were found in the urine of all four species, indicating species-specific variations in the proportions and extent of conjugation. semanticscholar.orgtandfonline.com
In growing conventional pigs, the plasma concentrations of all major metabolites, including IBU-GlcA, were consistently lower than those of the parent ibuprofen compound. nih.govresearchgate.net This observation is consistent with findings in other species. semanticscholar.org The high bioavailability of orally administered ibuprofen in pigs indicates that pre-systemic biotransformation, including glucuronidation, is limited. nih.gov
The table below summarizes key pharmacokinetic parameters for ibuprofen metabolites in pigs of different ages following intravenous administration.
| Age Group | AUC Ratio (2OH-IBU/IBU) | AUC Ratio (COOH-IBU/IBU) | AUC Ratio (IBU-GlcA/IBU) |
| 1 Week | Low | Low | No significant age difference |
| 4 Weeks | Significantly Increased | Significantly Increased | No significant age difference |
| 8 Weeks | - | - | No significant age difference |
| 6-7 Months | Lower than 4-week-old | Lower than 4-week-old | No significant age difference |
Data sourced from a pharmacokinetic study in conventional pigs. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The AUC (Area Under the Curve) ratio compares the systemic exposure of the metabolite to that of the parent drug.
Developmental Changes in UGT Activity in Preclinical Models
Studies using the growing conventional pig as a preclinical model provide significant insights into the developmental changes in drug metabolism. Research has shown that while the oxidative Phase I metabolism of ibuprofen is significantly affected by age, the glucuronidation capacity (Phase II) appears to be less variable. nih.govfrontiersin.org
In a study involving pigs aged from one week to 6-7 months, the area under the curve (AUC) ratio of the oxidative metabolites (2OH-IBU and COOH-IBU) to ibuprofen showed a significant increase at four weeks of age compared to one-week-old and 6-7-month-old pigs. frontiersin.orgresearchgate.net In contrast, the IBU-GlcA/IBU AUC ratio did not change significantly with age after intravenous administration. nih.govfrontiersin.orgfrontiersin.org This suggests that the UGT enzymes responsible for the direct glucuronidation of ibuprofen are present and functional even in neonatal pigs. frontiersin.org
While in vivo studies did not show age-dependent changes in glucuronidation capacity, some in vitro findings present a more nuanced picture. For example, no UGT activity was observed in liver microsomes from fetal pigs or those aged 1 and 3 days. frontiersin.org However, immunohistochemical analysis did detect pig UGT analogs in liver slices from fetal samples, indicating the presence of the enzyme protein before measurable activity is established. frontiersin.org
In humans, developmental changes are also well-documented. Hepatic glucuronidation activity in children aged 13–24 months was found to be significantly lower (24-fold) for ibuprofen compared to adults. nih.gov This highlights that while preclinical models like the pig show early maturation of glucuronidation pathways for ibuprofen, significant developmental upregulation of UGT activity occurs in humans, extending beyond two years of age. nih.gov
Chemical Reactivity, Stability, and Isomerization of Ibuprofen Acyl Beta D Glucuronide
Intramolecular Acyl Migration Pathways
The most significant reactive pathway for ibuprofen (B1674241) acyl-beta-D-glucuronide is intramolecular acyl migration, also known as transacylation. acs.orgresearchgate.net This process involves the spontaneous transfer of the ibuprofen acyl group from its initial position at the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups on the sugar ring. nih.govnih.gov This rearrangement is considered the predominant degradation pathway due to favorable entropic considerations. nih.gov
Upon its formation, the biosynthetic 1-O-acyl-β-D-glucuronide of ibuprofen is inherently unstable and undergoes spontaneous rearrangement to form a complex mixture of positional isomers. nih.gov The ibuprofen acyl group migrates from the anomeric C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring. nih.govnih.gov This results in the formation of ibuprofen-2-O-acyl-glucuronide, ibuprofen-3-O-acyl-glucuronide, and ibuprofen-4-O-acyl-glucuronide. nih.gov These reactions are reversible, leading to a pseudo-equilibrium between the different isomers. nih.gov Studies on similar 2-arylpropionic acid glucuronides, such as naproxen (B1676952), have shown that the relative stability and abundance of these isomers can vary, with the 3-O-acyl and 4-O-acyl isomers often being as or more stable than the 2-O-acyl isomer at physiological pH. nih.gov
In addition to the migration to different positions on the glucuronic acid ring, anomerization also occurs. Anomerization is the conversion between the α and β configurations at the C-1 anomeric carbon of the glucuronide. The initially formed metabolite is the 1-O-acyl-β-isomer. nih.gov Through acyl migration, a highly reactive α-1-O-acyl isomer can be formed. nih.gov Furthermore, the β-isomers at the 2-, 3-, and 4-positions can undergo reversible anomerization to form their corresponding α-anomers. nih.govnih.gov This complex series of parallel and reversible reactions—acyl migration and anomerization—results in a dynamic equilibrium mixture of multiple ibuprofen glucuronide isomers in solution. nih.govnih.gov
The rate of degradation of ibuprofen acyl glucuronide, which encompasses both acyl migration and hydrolysis, has been quantified using techniques like ¹H NMR spectroscopy. nih.govacs.org These studies measure the disappearance of the parent 1-β-O-acyl glucuronide over time to determine a pseudo-first-order rate constant and a degradation half-life. nih.gov
Research has shown a significant stereoselective difference in the stability of the enantiomers of ibuprofen glucuronide. The (R)-ibuprofen acyl glucuronide degrades approximately twice as fast as the (S)-enantiomer. nih.govresearchgate.net Detailed kinetic analyses have begun to separate the individual rate constants for the various migration and hydrolysis steps, providing a deeper understanding of the complex reaction network. nih.gov For the related S-naproxen glucuronide, specific rate constants for migration between the 1-O-acyl, 2-O-acyl, 3-O-acyl, 4-O-acyl, and the reactive α-1-O-acyl isomers have been determined. nih.gov
| Compound | Degradation Half-Life (t½) in hours |
|---|---|
| (S)-Ibuprofen Acyl Glucuronide (biosynthetic) | 3.68 |
| (S)-Ibuprofen Acyl Glucuronide (synthetic) | 3.76 |
| (R)-Ibuprofen Acyl Glucuronide | 1.79 |
| (S)-2-Hydroxyibuprofen Acyl Glucuronide | 5.03 |
| (S,S)-Carboxyibuprofen Acyl Glucuronide | 4.80 |
Data sourced from Johnson et al. (2007). nih.govresearchgate.net
Factors Influencing Chemical Stability and Reactivity
The chemical stability and reactivity of ibuprofen acyl-beta-D-glucuronide are not fixed but are influenced by the chemical environment. The structure of the parent carboxylic acid (the aglycone) plays a role, with steric and electronic properties affecting the degradation rate. nih.govresearchgate.net However, one of the most critical external factors is the pH of the solution. nih.gov
The degradation of acyl glucuronides is known to be pH-dependent. nih.gov Most in vitro stability studies on ibuprofen acyl glucuronide have been conducted at a physiological pH of 7.4 to mimic conditions in the blood and tissues. researchgate.netnih.gov Studies on other profen glucuronides, such as naproxen and ketoprofen, have systematically investigated the effect of pH on the kinetics of both acyl migration and hydrolysis. nih.govnih.gov
For naproxen glucuronide, kinetic analysis at pH 7.00, 7.40, and 8.00 revealed that the rates of both rearrangement and hydrolysis are sensitive to small changes in pH within the physiological range. nih.gov This suggests that the stability of ibuprofen acyl glucuronide in different biological compartments could vary depending on the local pH environment. Generally, the degradation of the parent ibuprofen molecule (not the glucuronide) is catalyzed by extremes of pH. asianpubs.org
| Isomer Ratio | pH 7.00 | pH 7.40 | pH 8.00 |
|---|---|---|---|
| 2-O-acyl : 3-O-acyl : 4-O-acyl | 1 : 1.5 : 0.9 | 1 : 1.5 : 0.9 | 1 : 1.5 : 0.9 |
This table illustrates the principle of pH-dependent kinetics using data for S-naproxen glucuronide, a structurally related compound, as detailed in Hansen et al. (2002). While the specific ratios are for naproxen, the pH-dependent nature of the degradation kinetics is a general feature for this class of acyl glucuronides. nih.gov
Influence of Chemical Structure (e.g., Alpha-Substitution) on Stability
The stability of this compound is notably influenced by its chemical structure, particularly the substitution at the alpha-carbon of the ibuprofen moiety. ox.ac.ukresearchgate.net The presence of a methyl group at this position plays a crucial role in the compound's reactivity.
Studies comparing the acyl glucuronides of various NSAIDs have demonstrated that the degree of α-substitution in the acyl group can rationalize the ratio of protein modification products. ox.ac.ukresearchgate.net For instance, research has shown that increasing the steric bulk at the α-position can affect the rates of hydrolysis and intramolecular acyl migration.
A detailed kinetic analysis of the degradation of 1-β-O-acyl-glucuronides (1-β-O-AGs) of ibuprofen and its analogues revealed the impact of α-methylation. nih.gov The study compared the degradation rates and the relative contributions of hydrolysis and acyl migration for the 1-β-O-AGs of R- and S-ibuprofen, ibufenac (B14817) (which lacks the α-methyl group), and a dimethyl-analogue ("bibuprofen"). nih.gov These investigations highlight how modifications to the chemical structure directly impact the stability and subsequent reactions of the acyl glucuronide. nih.gov
The electronic and steric properties of the acyl group are key determinants of the stability of 1-O-acyl-β-d-glucuronides under physiological conditions. nih.gov Examination of a wide range of these conjugates has provided insights into how the structure of the parent drug influences the reactivity of its glucuronide metabolite. nih.gov
Impact of Biological Matrices (e.g., Plasma, Buffer) on Stability
The stability of this compound is significantly affected by the surrounding biological matrix. nih.govscispace.comnih.gov The compound exhibits different degradation rates in various media, such as aqueous buffer solutions, human serum albumin (HSA) solutions, and human plasma. nih.gov
Acyl glucuronides, in general, are known to be unstable in biological fluids, which presents a significant challenge for their accurate measurement. nih.gov Their instability can lead to breakdown into the parent aglycone during sample handling and analysis. nih.gov To minimize this degradation, it is often necessary to stabilize samples ex vivo immediately after collection. nih.gov
The degradation of ibuprofen glucuronide has been shown to be faster in human plasma and HSA solutions compared to aqueous buffer. nih.gov This increased rate of degradation in biological matrices is partly due to covalent binding with proteins. nih.gov The table below summarizes the half-life of this compound in different media, illustrating the impact of the biological environment on its stability.
| Matrix | Half-life (hours) | Reference |
| Phosphate Buffer (pH 7.4) | 13.9 | nih.gov |
| Human Serum Albumin (4%) | 9.7 | nih.gov |
| Human Plasma | 6.8 | nih.gov |
This table presents the degradation half-lives of this compound in various in vitro conditions, demonstrating its relative instability in biological matrices compared to a simple buffer solution.
The presence of endogenous enzymes like β-glucuronidases in plasma and tissue samples can also contribute to the hydrolysis of O-glucuronides. scispace.com Furthermore, the pH of the solution plays a critical role, with acyl glucuronides being particularly labile in neutral or slightly alkaline conditions. scispace.com Acidification of samples is a common strategy to improve the stability of these metabolites. scispace.com
Mechanisms of Degradation and Rearrangement
This compound undergoes degradation and rearrangement through several mechanisms, primarily hydrolysis and intramolecular acyl migration. nih.govnih.govnih.govnih.gov These reactions result in the formation of various isomers and the parent drug, ibuprofen.
Hydrolysis: This process involves the cleavage of the ester bond, releasing the parent ibuprofen and glucuronic acid. nih.gov
Intramolecular Acyl Migration: This is a significant degradation pathway where the ibuprofen acyl group moves from the C-1 position of the glucuronic acid ring to other positions (C-2, C-3, and C-4). scispace.comnih.gov This rearrangement leads to the formation of positional isomers (2-O, 3-O, and 4-O-acyl-glucuronides). nih.gov These isomers are generally more stable towards hydrolysis by β-glucuronidases. scispace.com
The 1-β acyl glucuronide can also undergo anomerization to form the α-isomer. nih.gov The 2-, 3-, and 4-β isomers can also reversibly anomerize to their corresponding α-isomers. nih.gov This complex series of reactions results in a mixture of various isomeric forms of the glucuronide.
The reactivity of acyl glucuronides, including this compound, has been a subject of interest due to their potential to covalently bind to macromolecules like proteins. ox.ac.ukresearchgate.netnih.gov This covalent modification is thought to occur through transacylation, where the acyl group is transferred to nucleophilic sites on proteins. ox.ac.ukresearchgate.net Trapping studies with glutathione (B108866) have been used to identify reactive intermediates in this process. nih.gov
Advanced Analytical Characterization and Quantification
Chromatographic Methodologies
Chromatographic techniques are essential for the separation of ibuprofen (B1674241) acyl-beta-D-glucuronide from other related compounds prior to detection. The choice of method depends on the required resolution, speed, and sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)
HPLC and UHPLC are the most widely employed techniques for the analysis of ibuprofen and its metabolites, including the acyl-beta-D-glucuronide. These methods offer high-resolution separation, enabling the distinction between the parent drug, its glucuronide conjugate, and other metabolites. UHPLC, with its use of sub-2 µm particle columns, provides faster analysis times and increased peak capacity compared to conventional HPLC. nih.gov
A variety of stationary phases are utilized, with C18 columns being a common choice for reversed-phase chromatography. owlstonemedical.com Isocratic or gradient elution with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is used to achieve optimal separation. owlstonemedical.comchromatographyonline.com For instance, one UHPLC method utilized a Zorbax C18 column with an isocratic mobile phase of 50:50 acetonitrile:aqueous ammonium acetate (10 mM, pH 3) for the analysis of ibuprofen acyl-beta-D-glucuronide in urine. owlstonemedical.com
The development of these methods often focuses on achieving good resolution and symmetric peak shapes for the analyte and internal standards, along with a short run time. researchgate.net
Application of Solid-Phase Extraction (SPE) in Sample Preparation
Biological samples such as plasma and urine are complex matrices that can interfere with the analysis of this compound. Solid-phase extraction (SPE) is a widely used sample preparation technique to remove these interferences and concentrate the analyte of interest. nih.gov
Different types of SPE cartridges are available, including anion exchange, hydrophilic-lipophilic balanced (HLB), and reversed-phase sorbents. nih.gov The choice of sorbent depends on the chemical properties of the analyte and the matrix. For the extraction of ibuprofen and its metabolites, anion exchange cartridges like Oasis MAX have shown good recoveries (90-100.2%). nih.gov A general SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte. sigmaaldrich.com This clean-up step is crucial for preventing column clogging in HPLC systems and reducing ion suppression in mass spectrometry. researchgate.netnih.gov
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the detection, quantification, and structural elucidation of this compound, offering high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Detection and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive analysis of this compound. owlstonemedical.comnih.gov LC-MS provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their identification. LC-MS/MS adds another layer of specificity by selecting a precursor ion, fragmenting it, and detecting the resulting product ions. This technique, often performed in selected reaction monitoring (SRM) mode, is highly sensitive and selective for quantification. owlstonemedical.comchromatographyonline.com
For this compound, analysis is typically carried out in negative ion mode using electrospray ionization (ESI). researchgate.net The deprotonated molecule [M-H]⁻ is often the precursor ion selected for fragmentation. Common fragment ions observed for this compound include those corresponding to the aglycone (ibuprofen), the glucuronic acid moiety, and various dehydrated forms. owlstonemedical.comresearchgate.net LC-MS/MS methods have been validated for the quantification of ibuprofen and its metabolites in various biological matrices, including plasma and synovial fluid, with lower limits of quantitation in the nanogram per milliliter range. chromatographyonline.com
Tandem Mass Spectrometry for Isomer Differentiation
A significant challenge in the analysis of this compound is its tendency to undergo acyl migration, forming positional isomers (e.g., 2-O-, 3-O-, and 4-O-acyl glucuronides). currentseparations.com These isomers can have different chemical reactivities and toxicological profiles. While they often exhibit similar fragmentation patterns in conventional MS/MS, specific fragmentation pathways can be exploited for their differentiation. currentseparations.com
For example, studies have shown that the extraction of the glucuronate mass ion (m/z 193) is specific to the 1-β-O-acyl glucuronide isomer, allowing it to be distinguished from other isomers where this fragment is significantly reduced. researchgate.net More advanced techniques involve gas-phase ion-molecule reactions within the mass spectrometer. By reacting the deprotonated glucuronide isomers with reagents like BF₃, diagnostic product ions can be generated that are unique to the migrated acyl-glucuronides, enabling their unambiguous differentiation from the parent 1-β-O-acyl glucuronide. nih.gov
High Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), utilizing analyzers such as time-of-flight (TOF) or Orbitrap, offers a powerful alternative to triple quadrupole instruments for the analysis of this compound. nih.govowlstonemedical.com HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites by allowing for the determination of their elemental composition. nih.gov
The combination of UHPLC with HRMS has been successfully applied to the analysis of ibuprofen metabolites in human urine, enabling the detection of nine different glucuronide conjugates, including several isomeric acyl glucuronides. nih.gov The high resolving power of these instruments can also help to reduce matrix chemical noise, leading to improved limits of quantitation and increased linear dynamic range. nih.gov Furthermore, coupling HRMS with techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) can further enhance selectivity by separating ions based on their mobility in a gas phase prior to mass analysis, resulting in cleaner spectra and more reliable quantification. owlstonemedical.comnih.gov
| Parameter | Value | Reference |
| Reproducibility (RSD) with UHPLC-FAIMS-HRMS | 2.7% | nih.gov |
| Reproducibility (RSD) with UHPLC-MS | 5.0% | owlstonemedical.com |
Integration with Ion Mobility Spectrometry (e.g., FAIMS)
The integration of High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) with Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) significantly enhances the analysis of Ibuprofen Acyl-β-D-glucuronide in complex biological matrices like urine. owlstonemedical.comnih.gov This novel approach improves both qualitative and quantitative performance by reducing co-eluting chemical interference from the urine matrix. owlstonemedical.com
By incorporating a chip-based FAIMS device into the electrospray ionization (ESI) source of a UHPLC-Time-of-Flight (TOF) spectrometer, researchers have demonstrated a reduction in matrix chemical noise, a two-fold improvement in the limit of quantitation (LOQ), and an increased linear dynamic range compared to analyses without FAIMS. owlstonemedical.comnih.gov A quantitative evaluation of this system showed enhanced reproducibility for the drug metabolite, with a relative standard deviation (%RSD) of 2.7% at biologically relevant concentrations in urine. owlstonemedical.comnih.gov
FAIMS operates by separating ions in the gas phase based on their differential mobility in a high-intensity asymmetric electric field. owlstonemedical.com This allows for the separation of Ibuprofen Acyl-β-D-glucuronide from its parent drug, ibuprofen, due to structural differences between the two ions, with separation improving at higher dispersion fields (DF). owlstonemedical.com Furthermore, in-source collision-induced dissociation (CID) of the FAIMS-selected deprotonated metabolite ion enhances selectivity by removing co-eluting species and improves qualitative identification by increasing the signal-to-noise ratio of the fragment ions. owlstonemedical.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Kinetic and Structural Studies
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics and structural aspects of Ibuprofen Acyl-β-D-glucuronide. acs.orgnih.govresearchgate.netresearchgate.netrawdatalibrary.netnih.gov It is instrumental in studying the degradation rates, which include both transacylation (acyl migration) and hydrolysis. acs.orgnih.govresearchgate.net The rate of these reactions is determined by monitoring the decrease in the intensity of the ¹H NMR signal from the 1-β-anomeric proton of the glucuronic acid moiety over time in a buffered solution, typically at pH 7.4. researchgate.netnih.gov
Studies have shown that the degradation of the 1-β-O-acyl glucuronide follows pseudo-first-order kinetics. researchgate.netnih.gov The half-life of biosynthetic and chemically synthesized (S)-Ibuprofen Acyl-β-D-glucuronide has been determined to be approximately 3.68 and 3.76 hours, respectively. acs.orgnih.gov In contrast, (R)-Ibuprofen Acyl-β-D-glucuronide exhibits a shorter half-life of 1.79 hours, indicating stereoselective degradation. acs.orgnih.govnih.gov This difference is consistent with findings for other 2-aryl propionic acid drug acyl glucuronides. acs.orgnih.gov
Furthermore, ¹H NMR has been used to study the metabolites of ibuprofen, such as 2-hydroxyibuprofen (B1664085) and carboxyibuprofen (B1674242) acyl glucuronides, which have longer half-lives of 5.03 and 4.80 hours, respectively. acs.orgnih.govresearchgate.net Esterification of the glucuronide carboxyl group, for instance with ethyl or allyl groups, has been shown to considerably slow down the degradation rate. acs.orgnih.gov
¹H NMR Kinetic Data for Ibuprofen Acyl-β-D-glucuronide and its Analogs
| Compound | Half-life (hours) |
| (S)-Ibuprofen Acyl-β-D-glucuronide (biosynthetic) | 3.68 acs.orgnih.gov |
| (S)-Ibuprofen Acyl-β-D-glucuronide (synthetic) | 3.76 acs.orgnih.gov |
| (R)-Ibuprofen Acyl-β-D-glucuronide | 1.79 acs.orgnih.gov |
| (S)-2-Hydroxyibuprofen Acyl-β-D-glucuronide | 5.03 acs.orgnih.govresearchgate.net |
| (S,S)-Carboxyibuprofen Acyl-β-D-glucuronide | 4.80 acs.orgnih.govresearchgate.net |
| (S)-Ibuprofen Acyl-β-D-glucuronide Ethyl Ester | 7.24 nih.gov |
| (S)-Ibuprofen Acyl-β-D-glucuronide Allyl Ester | 9.35 nih.gov |
LC-NMR for In Situ Analysis
The coupling of High-Performance Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) allows for the in situ analysis of Ibuprofen Acyl-β-D-glucuronide and its isomers. researchgate.net This technique is particularly valuable for studying the kinetics of acyl migration in real-time. By separating the different positional isomers (1-β, 2-β, 3-β, and 4-β) chromatographically before they enter the NMR flow cell, it is possible to acquire individual NMR spectra for each isomer as they elute.
This approach provides detailed structural information and allows for the unambiguous assignment of each isomer. researchgate.net LC-NMR studies have been crucial in understanding the transacylation process, where the acyl group migrates from the 1-β position to other hydroxyl groups on the glucuronic acid moiety. researchgate.net
Method Development and Validation for Biological Matrices (e.g., Plasma, Urine)
The development and validation of robust analytical methods are essential for the accurate quantification of Ibuprofen Acyl-β-D-glucuronide in biological matrices such as plasma and urine. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. nih.govnih.gov
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness. ijarsct.co.inresearchgate.net For the analysis of ibuprofen enantiomers in human plasma, a method utilizing a silica-bonded beta-cyclodextrin (B164692) column has been developed and validated. nih.gov This method demonstrated a linearity range of 1-25 µg/mL with a limit of quantitation of 1 µg/mL for each enantiomer. nih.gov
In another instance, a simple and accurate reverse-phase HPLC method was developed for determining ibuprofen concentrations in elephant plasma. nih.gov This method involved a liquid-liquid extraction followed by separation on a C18 column and UV detection at 214 nm, achieving a lower limit of quantification (LLOQ) of 0.05 µg/mL in 100 µL of plasma. nih.gov The precision and accuracy of these methods are rigorously assessed, with interday precision typically below 7% RSD and relative errors within acceptable limits. nih.gov
Mechanistic Interactions with Biological Macromolecules
Covalent Binding to Proteins: Mechanisms and In Vitro Evidence
Ibuprofen (B1674241) acyl-beta-D-glucuronide (Ibuprofen-AG) is an electrophilic metabolite that can covalently bind to endogenous proteins in plasma and tissues. mdpi.com This irreversible binding is a critical aspect of its molecular toxicology and is believed to contribute to adverse drug reactions associated with some carboxylic acid-containing drugs. researchgate.netox.ac.uk The formation of these protein adducts occurs primarily through two distinct chemical pathways: transacylation and glycation. mdpi.comnih.gov
The most direct pathway for covalent adduct formation is transacylation. researchgate.netnih.gov In this mechanism, the Ibuprofen-AG acts as an acylating agent. The ester linkage of the glucuronide is electrophilic and susceptible to attack by nucleophilic functional groups on protein residues, such as the amino groups of lysine or the hydroxyl groups of serine and tyrosine. mdpi.comox.ac.uk This reaction involves a direct nucleophilic displacement, resulting in the transfer of the ibuprofen acyl group from the glucuronic acid moiety to the protein, forming a stable amide or ester bond, respectively. researchgate.netelsevierpure.com This process releases free glucuronic acid. The facility of this reaction is a key factor in the potential toxicity of acyl glucuronides. elsevierpure.comnih.gov
A more complex, indirect pathway for adduct formation involves glycation, which is initiated by the chemical instability of the Ibuprofen-AG molecule. mdpi.comnih.gov This multi-step process begins with intramolecular acyl migration, where the ibuprofen acyl group moves from the C1 hydroxyl group of the glucuronic acid moiety to other positions, typically C2, C3, or C4, to form various positional isomers. nih.govnih.gov
Once these isomers are formed, particularly the 3- and 4-positional isomers, the glucuronic acid ring can open to expose a reactive aldehyde group. nih.gov This aldehyde then condenses with a primary amine group (e.g., from a lysine residue) on a protein to form a Schiff base. This intermediate is unstable and undergoes an irreversible intramolecular redox reaction known as the Amadori rearrangement, resulting in a stable 1-amino-1-deoxy-2-ketose derivative, also known as a keto-amine adduct. nih.govwikipedia.org This final product is a covalently modified protein, where the entire ibuprofen-glucuronide structure, in a rearranged form, is attached to the protein. nih.gov It is important to note that the initial 1-β isomer cannot directly participate in this pathway, highlighting the critical role of acyl migration. nih.gov
Human Serum Albumin (HSA) is the most abundant protein in human plasma and a primary target for covalent modification by reactive metabolites, including Ibuprofen-AG. researchgate.netox.ac.uk Numerous in vitro studies have demonstrated the covalent binding of Ibuprofen-AG and its analogues to HSA. ox.ac.uknih.gov These studies confirm the formation of both transacylation and glycosylation adducts. researchgate.netox.ac.uk
The interaction is complex, with ibuprofen binding stabilizing the tertiary structure of HSA. semanticscholar.org While covalent binding has been confirmed in vivo, plasma levels of ibuprofen-protein adducts are generally low compared to other nonsteroidal anti-inflammatory drugs (NSAIDs) that form acyl glucuronides. nih.gov This lower reactivity in vivo is attributed to the relatively greater chemical stability of Ibuprofen-AG. nih.gov
| Study Focus | Key Findings | Reference |
|---|---|---|
| Covalent Reaction with HSA | Demonstrated formation of stable transacylation and glycosylation adducts in vitro. The ratio of products can be influenced by the structure of the acyl group. | researchgate.netox.ac.uk |
| In Vivo Adduct Formation | Covalent binding of ibuprofen to plasma protein was observed in elderly patients on long-term therapy, correlating with the plasma concentration of Ibuprofen-AG. | nih.gov |
| Comparative Reactivity | Plasma levels of ibuprofen-protein adducts are low compared to other NSAIDs, likely due to the greater stability of Ibuprofen-AG. | nih.gov |
| Structural Impact on HSA | Ibuprofen binding stabilizes the tertiary structure of HSA but does not significantly affect its secondary structure. | semanticscholar.org |
| HSA-Mediated Hydrolysis | HSA can accelerate the hydrolysis of acyl glucuronides back to the parent drug, a reaction that competes with covalent binding. | nih.gov |
Ibuprofen is a chiral compound, existing as (R)- and (S)-enantiomers. The formation and reactivity of Ibuprofen-AG exhibit stereoselectivity. mdpi.com While both enantiomers form acyl glucuronides, the rates of formation and the subsequent stability and reactivity of these diastereomeric metabolites can differ. mdpi.comresearchgate.net
Studies on related NSAIDs have shown that there can be remarkable differences between diastereomers in their tendency to form covalent adducts. mdpi.com For instance, with some NSAIDs, the acyl glucuronides of the (R)-diastereomers show greater stability (longer half-lives) in buffer solutions. mdpi.com However, the relationship between stability and protein reactivity is not straightforward. A more stable glucuronide may have more time to circulate and reach target proteins, while a less stable, more reactive glucuronide may bind more readily to proteins in its vicinity. mdpi.com This stereoselective formation of covalent adducts has been observed with various endogenous proteins, including serum albumin. mdpi.com
Interaction with UDP-Glucuronosyltransferase (UGT) Enzymes
UDP-Glucuronosyltransferases (UGTs) are the Phase II metabolizing enzymes located in the endoplasmic reticulum that catalyze the formation of Ibuprofen-AG from ibuprofen and the cofactor UDP-glucuronic acid. mdpi.comxenotech.com The primary isoforms involved in the glucuronidation of NSAIDs are UGT1A9 and UGT2B7. mdpi.com
Interestingly, the reactive Ibuprofen-AG metabolite can, in turn, form covalent adducts with the very UGT enzymes that catalyze its synthesis. mdpi.comnih.gov This interaction can potentially lead to the dysfunction or inactivation of the enzyme. Quantitative analysis has been performed to determine the extent of covalent adduct formation between various NSAID-AGs and different UGT isoforms. mdpi.comnih.gov
A significant negative correlation has been observed between the chemical stability (half-life in buffer) of NSAID-AGs and the amount of covalent adducts formed with UGT2B7. mdpi.comnih.gov This suggests that more labile (less stable) acyl glucuronides form irreversible bonds with UGT2B7 more readily. mdpi.com The amounts of adducts formed by propionic acid-derived NSAIDs, like ibuprofen, were found to be higher with UGT2B isoforms compared to UGT1A isoforms. nih.gov In contrast to its reactive metabolite, ibuprofen itself shows negligible direct inhibitory effects on the activity of several key UGT isoforms, including UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7, at therapeutic concentrations. researchgate.net
| NSAID-AG | Interaction with UGT Isoforms | Key Observation | Reference |
|---|---|---|---|
| General NSAID-AGs | Covalently bind to UGT enzymes, including UGT1A9 and UGT2B7. | Binding can lead to potential enzyme dysfunction. | mdpi.comnih.gov |
| Propionic Acid NSAID-AGs | Adduct formation is higher with UGT2B isoforms than UGT1A isoforms. | Demonstrates isoform specificity in covalent binding. | nih.gov |
| Diclofenac-AG | Binding capacity with UGT1A9 or UGT2B7 is ~10 times higher than mefenamic acid-AG. | Highlights significant differences in reactivity among NSAID-AGs. | mdpi.comnih.gov |
| General NSAID-AGs | A significant negative correlation exists between AG half-life and adduct formation with UGT2B7. | More labile glucuronides are more reactive towards UGT2B7. | mdpi.comnih.gov |
Characterization of Protein Adducts
The protein adducts formed by Ibuprofen-AG are characterized by the covalent linkage of the drug, or a part of it, to a protein. As described, these adducts fall into two main categories:
Transacylation Adducts: The ibuprofen acyl moiety is directly attached to a nucleophilic amino acid residue of the protein. researchgate.net
Glycation Adducts: The entire rearranged ibuprofen-glucuronide structure is linked to the protein, typically via a keto-amine bond resulting from the Amadori rearrangement. ox.ac.uknih.gov
The formation of these adducts has been confirmed both in vitro using proteins like HSA and in vivo through the analysis of plasma from patients undergoing long-term ibuprofen therapy. nih.gov While the detection of these adducts in vivo confirms the chemical reactivity of Ibuprofen-AG within the body, the levels of ibuprofen-protein adducts are notably low. nih.gov This is consistent with the higher chemical stability of Ibuprofen-AG compared to the acyl glucuronides of other NSAIDs that have been associated with a higher incidence of idiosyncratic adverse reactions. nih.gov The characterization of these adducts is crucial for understanding the mechanisms of potential toxicity and for assessing the risk associated with drugs that form acyl glucuronide metabolites. mdpi.com
Computational Approaches and Structure Reactivity Relationships
Molecular Modeling and Simulation of Acyl Migration
The intramolecular rearrangement, or acyl migration, of Ibuprofen (B1674241) Acyl-beta-D-glucuronide is a key process influencing its reactivity and stability. Molecular modeling and simulation techniques are employed to elucidate the mechanisms and energetics of this transacylation reaction.
Computational modeling, particularly using density functional theory (DFT), has been applied to study the reactants and transition states of the transacylation reaction. elsevierpure.com These simulations can calculate the activation energies for the acyl migration process, such as the initial step of the 1-β-O-acyl isomer converting to the 2-O-acyl isomer. researchgate.netrsc.org Research on the acyl glucuronides of (R)- and (S)-ibuprofen, as well as related compounds like ibufenac (B14817), has shown that DFT calculations can reveal differences in activation energies that correlate with experimentally observed reaction rates. elsevierpure.comnih.gov These computational studies indicate that both substitution and stereochemistry influence the rate of transacylation and hydrolysis. elsevierpure.com By modeling the transition structure, these in silico methods provide a strong correlation with in vitro measured degradation rates, offering a powerful tool for understanding the intrinsic reactivity of these metabolites. researchgate.net Molecular modeling has also been used to evaluate the covalent interaction of Ibuprofen Acyl-beta-D-glucuronide with biological targets, suggesting probable sites of alkylation. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR models establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For this compound and other acyl glucuronides, these models are primarily used to predict degradation rates, which are an indicator of chemical reactivity and potential toxicity. nih.gov
The degradation of acyl glucuronides, a composite of hydrolysis and acyl migration, is a critical parameter for assessing their potential to cause adverse reactions. nih.gov QSRR and Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the degradation half-lives of these metabolites without the need for complex synthesis and experimentation. nih.govnih.gov
One successful approach has been to establish a correlation between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its more easily synthesized methyl ester derivative. nih.gov This allows for a rapid ranking of compound reactivity. This method can be taken a step further by eliminating kinetic measurements altogether. Models have been developed that correlate the methyl ester hydrolysis half-life with computationally predicted descriptors, such as the ¹³C NMR chemical shift of the carbonyl carbon, along with steric parameters. nih.gov These in silico models enable the prediction of acyl glucuronide reactivity at the earliest stages of drug design. nih.gov Studies have shown that molecular features such as the number of quaternary carbons, ring complexity, electronegativity, and dipole moment are important predictors of the half-life of an acyl glucuronide. nih.gov
The table below presents experimentally determined half-lives for the 1-β-O-acyl glucuronides of ibuprofen and related compounds, illustrating the impact of structural modifications on degradation rates.
| Compound | Half-life (t½) in buffer (hours) |
| Ibufenac AG | 1.4 |
| (R)-Ibuprofen AG | 1.79 - 1.8 |
| (S)-Ibuprofen AG | 3.68 - 3.7 |
| "Bibuprofen" AG | >24 |
| (S)-2-hydroxyibuprofen AG | 5.03 |
| (S,S)-carboxyibuprofen AG | 4.80 |
This table compiles data from multiple sources. researchgate.netresearchgate.net
The degradation rates of acyl glucuronides are heavily influenced by the electronic and steric properties of the aglycone (the ibuprofen moiety). researchgate.netnih.gov
Electronic Factors: The electrophilicity of the ester carbonyl carbon is a primary driver of reactivity. nih.gov Electron-withdrawing groups on the aglycone increase the reactivity of the carbonyl carbon, leading to faster degradation. QSRR studies have successfully used various electronic descriptors to predict reactivity, including:
Hammett's sigma constants: For substituted aromatic acids, these constants correlate well with the logarithm of the degradation rate constant (log k). nih.govacs.org
Parent acid pKa: The acidity of the parent carboxylic acid provides insight into the electronic properties of the carbonyl carbon. nih.gov
NMR Chemical Shifts: The ¹H NMR chemical shifts of the parent acid's carboxylic proton (δ(COOH)) and the ¹³C chemical shifts of the ester carbonyl carbon (δ(C=O)) have shown strong correlations with degradation rates for a wide range of acyl glucuronides, including those with bulky substituents. nih.govacs.org
Partial Atomic Charges: Calculated partial charges on the carbonyl carbon also serve as effective descriptors of reactivity. researchgate.net
Steric Factors: The steric environment around the ester linkage significantly impacts the rate of intramolecular acyl migration. acs.org
α-Substitution: Increasing the steric bulk near the carbonyl group, such as through α-methylation, hinders the acyl migration process and increases the stability of the glucuronide. The trend in stability from the less-substituted ibufenac (faster degradation) to the α-methylated R- and S-ibuprofen, and finally to the α,α-dimethylated analogue "bibuprofen" (slower degradation), clearly demonstrates this steric hindrance. researchgate.netrsc.org
Stereochemistry: The spatial arrangement of substituents plays a crucial role. For ibuprofen, the (R)-isomer of its acyl glucuronide degrades approximately twice as fast as the (S)-isomer. researchgate.netacs.org This is a consistent finding among 2-aryl propionic acid drugs and is attributed to the α-methyl group in the (S)-isomer encumbering the intramolecular attack required for acyl migration. researchgate.netacs.org
The following table summarizes key descriptors used in QSRR models for acyl glucuronide reactivity.
| Descriptor Type | Examples | Influence on Reactivity |
| Electronic | Hammett's constants, pKa, ¹³C NMR chemical shifts (δ(C=O)), Partial atomic charges | Increased electron-withdrawing character generally increases degradation rate. |
| Steric | Taft steric constants, Degree of α-substitution, Stereochemistry (R/S) | Increased steric bulk near the carbonyl group generally decreases the degradation rate. |
This table is a summary based on findings from multiple studies. researchgate.netnih.govnih.govacs.orgrsc.org
In Silico Tools for Bioactivation Risk Assessment
Concerns about the potential for acyl glucuronides to cause toxicity are linked to their chemical reactivity, which enables them to covalently bind to proteins and other macromolecules (a process known as bioactivation). nih.govresearchgate.net In silico tools are increasingly used in early drug discovery to assess this bioactivation risk and guide the design of safer drug candidates. nih.gov
The completely in silico prediction of acyl glucuronide reactivity, based on QSRR models, is a primary tool for risk assessment. nih.gov By predicting the degradation half-life from the parent drug's structure alone, these models can flag potentially problematic compounds without requiring synthesis. nih.gov A shorter predicted half-life indicates higher reactivity, which may correlate with a greater risk of forming protein adducts and eliciting toxic effects. nih.govnih.gov
While no single technique is fully predictive of human toxicity, these computational approaches are integrated into broader risk assessment strategies. nih.gov For example, a rapid in silico screen can prioritize which compounds require more detailed in vitro testing. h1.co An in vitro assay might measure the acyl migration rate, with rates below 10% considered low risk and rates above 20% indicating a higher risk of reactivity. h1.co Computational tools help to understand and predict these outcomes, contributing to a weight-of-evidence approach for evaluating the safety of drugs that form acyl glucuronides. nih.gov
Emerging Research Areas and Future Perspectives on Ibuprofen Acyl Beta D Glucuronide
Elucidation of Remaining Uncharacterized UGT Contributions In Vivo
The formation of ibuprofen (B1674241) acyl-beta-D-glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov While in-vitro experiments have successfully identified several UGT isoforms capable of this conjugation, the precise contribution of each enzyme in a living organism (in vivo) remains an area of active investigation. nih.gov
Detailed Research Findings: In-vitro studies using human liver microsomes and recombinant UGTs have implicated multiple enzymes in the glucuronidation of ibuprofen. nih.gov UGT2B7 is recognized as a key enzyme in this process. nih.govnih.gov Furthermore, isoforms such as UGT1A3, UGT1A9, UGT2B4, and UGT2B17 have also demonstrated the ability to generate ibuprofen-acyl glucuronide. nih.gov The gut-expressed UGT1A10 can also catalyze this reaction, highlighting the potential for metabolism outside the liver. nih.gov
Table 1: UGT Isoforms Implicated in Ibuprofen Acyl-Glucuronide Formation
| UGT Isoform | Cellular Location of Study | Key Finding | Reference |
|---|---|---|---|
| UGT2B7 | Human Liver Microsomes, Recombinant Expression Systems | Demonstrated to catalyze the formation of ibuprofen acyl glucoside and glucuronide. nih.gov A key enzyme in ibuprofen glucuronidation. nih.gov | nih.govnih.gov |
| UGT1A3 | In-vitro experiments | Capable of metabolizing ibuprofen to its acyl glucuronide. | nih.gov |
| UGT1A9 | In-vitro experiments | Capable of metabolizing ibuprofen to its acyl glucuronide. | nih.gov |
| UGT1A10 | Predominantly Gut | Can generate ibuprofen-acyl glucuronide, indicating metabolism in the gastrointestinal tract. | nih.gov |
| UGT2B4 | In-vitro experiments | Capable of metabolizing ibuprofen to its acyl glucuronide. | nih.gov |
| UGT2B17 | In-vitro experiments | Capable of metabolizing ibuprofen to its acyl glucuronide. | nih.gov |
Further Investigation of Transport Mechanisms and Interactions
The movement and disposition of ibuprofen acyl-beta-D-glucuronide are not passive processes; they are mediated by specific transporter proteins. Understanding these transport mechanisms is vital for comprehending the metabolite's distribution, elimination, and potential to interact with other substances.
Detailed Research Findings: Efflux transporters, particularly those from the ATP-binding cassette (ABC) family, play a critical role. nih.gov Research has identified Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2) and Breast Cancer Resistance Protein (BCRP, or ABCG2) as key transporters involved in the excretion of acyl glucuronides. nih.govnih.gov MRP2 is instrumental in transporting anionic drugs and their glucuronide conjugates from the liver into the bile. nih.govresearchgate.net Similarly, BCRP contributes to the efflux of these metabolites. nih.govresearchgate.net The dysfunction of these transporters can alter the disposition of metabolites and has been implicated in conditions like Dubin-Johnson syndrome, which involves impaired MRP2 function. researchgate.net
Future research aims to further delineate the specific kinetics of this compound with these and other potential transporters. Investigating how factors like the presence of albumin might modulate transporter activity is an emerging area; studies have shown that bovine serum albumin (BSA) can increase the maximum transport rate (Vmax) of MRP2 and BCRP for certain substrates in vesicular assays. nih.govnih.gov Such interactions could have significant implications for the metabolite's pharmacokinetics and potential for causing drug-drug interactions at the transporter level. nih.gov
Table 2: Key Transporters in Acyl Glucuronide Disposition
| Transporter | Family | Function | Relevance to Ibuprofen Acyl-Glucuronide | Reference |
|---|---|---|---|---|
| MRP2 (ABCC2) | ATP-binding cassette (ABC) | Efflux of anionic drugs and their glucuronide conjugates, primarily into bile. researchgate.net | Implicated in the biliary excretion of NSAID acyl glucuronides, potentially forming covalent adducts with canalicular membrane proteins post-transport. nih.gov | nih.govresearchgate.net |
| BCRP (ABCG2) | ATP-binding cassette (ABC) | Efflux of a wide range of substrates, including drug metabolites. nih.gov | Along with MRP2, facilitates the excretion of acyl glucuronides into bile. nih.gov Its activity can be modulated by albumin in vitro. nih.gov | nih.govnih.gov |
Advanced Structural Elucidation of Minor Isomers and Adducts
A defining characteristic of acyl glucuronides is their chemical instability and reactivity. uthscsa.eduresearchgate.net The 1-β-O-acyl glucuronide, formed enzymatically, can undergo spontaneous intramolecular rearrangement (acyl migration) to form a complex mixture of positional isomers (2-, 3-, and 4-O-acyl). researchgate.net This reactivity also enables the metabolite to form covalent bonds with proteins, creating drug-protein adducts. nih.govuthscsa.edu
Detailed Research Findings: The formation of ibuprofen-protein adducts has been confirmed both in vitro and in vivo in elderly patients on long-term ibuprofen therapy. nih.govuthscsa.edu The extent of this covalent binding correlates well with the plasma concentration of the acyl glucuronide metabolite. uthscsa.edusigmaaldrich.com However, compared to other NSAIDs that form acyl glucuronides, such as ibufenac (B14817), ibuprofen's metabolite is considered more stable, and the resulting levels of protein adducts are relatively low. uthscsa.edunih.gov This greater stability is thought to contribute to ibuprofen's lower incidence of severe adverse reactions. uthscsa.edu
Emerging research focuses on using advanced analytical techniques for the detailed structural characterization of the various isomers and the specific protein adducts that are formed. researchgate.net While the phenomenon of acyl migration is well-documented, a complete picture of the kinetics and the precise structures of all minor isomers is still being developed. researchgate.net Identifying the exact amino acid residues on proteins like human serum albumin that are targeted by the reactive metabolite is a key objective. nih.gov This knowledge is fundamental to understanding the potential toxicological consequences of adduct formation. rsc.org
Development of Predictive Models for Reactivity Across Diverse Chemical Series
Given the link between acyl glucuronide reactivity and potential toxicity, there is significant interest in developing models that can predict this reactivity without needing to synthesize and test every compound. rsc.orgnih.gov This has led to the application of Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov
Detailed Research Findings: Research has focused on building models that correlate a compound's chemical structure with its degradation rate constant (k), a measure of reactivity. nih.govacs.org Studies on various series of 1-β-O-acyl glucuronides have shown that both electronic and steric factors are critical. acs.orgacs.org The electrophilicity of the ester carbonyl carbon is a primary driver of reactivity. acs.org
Several molecular descriptors have been successfully used in these predictive models. For example, the degradation rates of m- and p-substituted 1-β-O-benzoyl glucuronides correlate well with Hammett's σ constants, the pKa of the parent carboxylic acid, and NMR chemical shifts (δCOOH). nih.govacs.org These models provide a powerful tool in early-stage drug development to flag compounds whose carboxylic acid moiety might lead to the formation of a highly reactive acyl glucuronide. nih.gov Future work aims to refine these models to improve their predictive power across more diverse chemical structures, incorporating a wider range of steric and electronic parameters to better account for the complexity of the degradation reactions. nih.govacs.org
Table 3: Descriptors Used in Predictive Models for Acyl Glucuronide Reactivity
| Descriptor Type | Specific Descriptor | Principle | Reference |
|---|---|---|---|
| Electronic | Hammett's σ constant | Quantifies the electron-donating or -withdrawing effect of substituents on an aromatic ring. | nih.govacs.org |
| Electronic | pKa | Measures the acidity of the parent carboxylic acid, reflecting the stability of the carboxylate anion. | acs.org |
| Electronic/Spectroscopic | 1H NMR chemical shift (δCOOH) | The chemical shift of the carboxylic acid proton, which is influenced by the electronic environment. | nih.govacs.org |
| Electronic/Spectroscopic | 13C NMR chemical shift (δCO) | The chemical shift of the ester carbonyl carbon, directly related to its electrophilicity. | nih.gov |
| Computational | Partial Atomic Charge (HPAC or OPAC) | Calculated charge on specific atoms in the carboxylic acid group, reflecting electronic distribution. | acs.org |
Role of this compound in Specific Biological Processes (beyond parent drug mechanism)
Perhaps the most exciting area of emerging research is the discovery that this compound is not merely a metabolite destined for excretion but possesses its own distinct biological activity.
Detailed Research Findings: The primary mechanism of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis. wikipedia.org However, recent research has revealed a novel mechanism of action attributable specifically to its acyl glucuronide metabolite. nih.gov Studies have shown that this compound, but not the parent drug, functions as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov
The TRPA1 channel is a key player in nociception (the sensing of pain) and inflammation. nih.gov The reactive nature of the acyl glucuronide allows it to covalently interact with and inhibit the channel. nih.gov In-vitro experiments demonstrated that the metabolite inhibited calcium responses in cells expressing the human TRPA1 channel when stimulated by reactive agonists. nih.gov Furthermore, in animal models of inflammatory pain, local administration of this compound reduced pain behaviors, an effect not seen with the parent ibuprofen. nih.gov The metabolite also inhibited the release of the pro-inflammatory cytokine IL-8 from bronchial epithelial cells. nih.gov
Q & A
Q. Table 1. Comparative Analytical Techniques for Acyl Glucuronides
Q. Table 2. Key Stability Parameters for Ibuprofen Acyl-β-D-glucuronide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
